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Compound of Interest

Compound Name: LY2979165

Cat. No.: B1651637 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the

impact of food on the bioavailability of LY2979165.

Frequently Asked Questions (FAQs)
Q1: What is the known impact of food on the bioavailability of LY2979165?

Based on available clinical data, there is no significant effect of food on the pharmacokinetics

(PK) of LY2979165 or its active moiety, 2812223.[1][2] Studies have shown that the conversion

of LY2979165 to 2812223 is extensive, with minimal levels of the prodrug detectable in plasma.

[2]

Q2: What is the mechanism of action for LY2979165?

LY2979165 is an alanine prodrug of 2812223.[3][4] 2812223 is a selective and potent

orthosteric agonist of the metabotropic glutamate receptor 2 (mGluR2).[3] As a Group II mGluR

agonist, it modulates glutamatergic neurotransmission.[1][2]

Q3: Why is it important to conduct a food-effect study if published data suggests no impact?

While existing data provides a strong indication, it is crucial for researchers to confirm these

findings under their specific experimental conditions. Formulation changes, patient populations,

and unique dietary habits can potentially influence a drug's bioavailability. Regulatory bodies
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like the FDA recommend food-effect bioavailability studies for new drug applications to assess

the full impact of food on absorption.[5]

Q4: What is the composition of a standard high-fat, high-calorie meal for a food-effect study?

According to FDA guidelines, a high-fat, high-calorie meal is recommended to maximize the

potential for a food-drug interaction. Such a meal should consist of approximately 800 to 1000

calories, with around 50% of those calories derived from fat.[5] The approximate distribution

would be 150 calories from protein, 250 from carbohydrates, and 500-600 from fat.[5]

Troubleshooting Guide
Q1: Our in-house study shows a significant food effect on LY2979165 bioavailability, contrary to

published findings. What are the potential causes?

Several factors could lead to this discrepancy. Consider the following:

Formulation Differences: Are you using a different formulation (e.g., different excipients, salt

form) than the one used in the original clinical studies? Formulation can significantly impact

how a drug interacts with food.[6]

Assay Specificity: Is your bioanalytical method specific for both the prodrug (LY2979165) and

the active moiety (2812223)? Inconsistent results could arise if the assay is not accurately

quantifying each component.

Study Population: Are there specific characteristics of your study population (e.g., genetic

polymorphisms affecting metabolism, gastrointestinal pathologies) that might alter drug

absorption?

Meal Composition: Was the composition of the meal used in your study significantly different

from standard high-fat meals? Certain food components can have unexpected effects on

drug absorption mechanisms.[7]

Q2: We are observing high inter-subject variability in the pharmacokinetic data under fed

conditions. How can we troubleshoot this?

High variability can obscure the true effect of food. Here are some steps to identify the source:
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Standardize Meal and Dosing Times: Ensure strict adherence to the protocol regarding the

timing of the meal relative to drug administration. The interval between the start of the meal

and dosing should be consistent across all subjects.[6]

Control Fluid Intake: The volume and type of fluid taken with the drug and the meal should

be standardized, as this can affect gastric emptying and drug dissolution.

Evaluate Subject Compliance: Confirm that all subjects consumed the entire test meal within

the allotted time.

Assess for Concomitant Medications: Review any other medications subjects may be taking,

as these could interfere with the absorption of LY2979165.

Quantitative Data Summary
While specific quantitative data from the definitive food-effect study on LY2979165 is not

publicly available, the results indicated no clinically significant impact.[1][2] A typical

presentation of such data from a two-way crossover study would be as follows. The values

presented here are hypothetical for illustrative purposes.

Pharmacokinet
ic Parameter

Fasted State
(Mean ± SD)

Fed State
(Mean ± SD)

Geometric
Mean Ratio
(Fed/Fasted)

90%
Confidence
Interval

AUC0-t

(ng·h/mL)
1500 ± 350 1550 ± 380 1.03 92% - 115%

AUC0-inf

(ng·h/mL)
1580 ± 360 1620 ± 390 1.02 91% - 114%

Cmax (ng/mL) 300 ± 75 290 ± 80 0.97 85% - 110%

Tmax (h) 2.0 ± 0.5 2.5 ± 0.8 N/A N/A

An absence of a food effect is generally concluded when the 90% confidence intervals for the

geometric mean ratios of AUC and Cmax fall within the equivalence limits of 80-125%.[5]

Experimental Protocols
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Protocol: Food-Effect Bioavailability Study for LY2979165

This is a generalized protocol based on FDA guidelines and typical study designs.

Study Design: A single-dose, two-treatment, two-period, two-sequence crossover design is

recommended.

Subjects: Healthy adult volunteers, screened for normal health status and absence of any

conditions that might affect drug absorption or metabolism.

Treatment Arms:

Treatment A (Fasted): Subjects fast overnight for at least 10 hours before administration of

a single oral dose of LY2979165 with a standard volume of water (e.g., 240 mL). Food is

withheld for at least 4 hours post-dose.

Treatment B (Fed): Following an overnight fast of at least 10 hours, subjects begin

consuming a standard high-fat, high-calorie meal. The single oral dose of LY2979165 is

administered with water approximately 30 minutes after the start of the meal.

Washout Period: A sufficient washout period (at least 5-7 half-lives of the active moiety

2812223) should separate the two treatment periods.

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points

before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

Bioanalysis: Plasma samples are analyzed for concentrations of both LY2979165 and its

active metabolite 2812223 using a validated bioanalytical method (e.g., LC-MS/MS).

Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for both

analytes. Statistical analysis is performed on log-transformed AUC and Cmax data to

determine the geometric mean ratios and 90% confidence intervals.
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Troubleshooting Unexpected Food Effect

Unexpected Food Effect Observed
(e.g., Altered AUC or Cmax)

Review Drug Formulation:
- Excipients
- Salt Form

- Manufacturing Process

Validate Bioanalytical Method:
- Specificity for Prodrug & Metabolite

- Accuracy and Precision

Examine Study Protocol Adherence:
- Meal Composition & Timing

- Dosing Time
- Subject Compliance

Analyze Subject Population:
- Demographics

- Concomitant Medications
- GI Physiology

Identify Potential Cause(s)

Refine Protocol and Re-evaluate

Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected food-effect results.
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Caption: Simplified signaling pathway for the mGluR2 agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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